Cas no 2648929-86-4 ((2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamido-5-methoxy-5-oxopentanoic acid)
(2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamido-5-methoxy-5-oxopentanoic acid Chemical and Physical Properties
Names and Identifiers
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- (2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamido-5-methoxy-5-oxopentanoic acid
- EN300-1518874
- 2648929-86-4
- (2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]-5-methoxy-5-oxopentanoic acid
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- Inchi: 1S/C26H30N2O7/c1-15(24(30)28-22(25(31)32)12-13-23(29)34-3)16(2)27-26(33)35-14-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,15-16,21-22H,12-14H2,1-3H3,(H,27,33)(H,28,30)(H,31,32)/t15?,16?,22-/m1/s1
- InChI Key: MIEGAZZRPDRJIC-WTOQYCPUSA-N
- SMILES: O(C(NC(C)C(C)C(N[C@@H](C(=O)O)CCC(=O)OC)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
Computed Properties
- Exact Mass: 482.20530130g/mol
- Monoisotopic Mass: 482.20530130g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 35
- Rotatable Bond Count: 12
- Complexity: 751
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 131Ų
(2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamido-5-methoxy-5-oxopentanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1518874-0.05g |
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]-5-methoxy-5-oxopentanoic acid |
2648929-86-4 | 0.05g |
$1091.0 | 2023-06-05 | ||
| Enamine | EN300-1518874-0.1g |
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]-5-methoxy-5-oxopentanoic acid |
2648929-86-4 | 0.1g |
$1144.0 | 2023-06-05 | ||
| Enamine | EN300-1518874-0.25g |
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]-5-methoxy-5-oxopentanoic acid |
2648929-86-4 | 0.25g |
$1196.0 | 2023-06-05 | ||
| Enamine | EN300-1518874-0.5g |
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]-5-methoxy-5-oxopentanoic acid |
2648929-86-4 | 0.5g |
$1247.0 | 2023-06-05 | ||
| Enamine | EN300-1518874-1.0g |
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]-5-methoxy-5-oxopentanoic acid |
2648929-86-4 | 1g |
$1299.0 | 2023-06-05 | ||
| Enamine | EN300-1518874-2.5g |
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]-5-methoxy-5-oxopentanoic acid |
2648929-86-4 | 2.5g |
$2548.0 | 2023-06-05 | ||
| Enamine | EN300-1518874-5.0g |
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]-5-methoxy-5-oxopentanoic acid |
2648929-86-4 | 5g |
$3770.0 | 2023-06-05 | ||
| Enamine | EN300-1518874-10.0g |
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]-5-methoxy-5-oxopentanoic acid |
2648929-86-4 | 10g |
$5590.0 | 2023-06-05 | ||
| Enamine | EN300-1518874-50mg |
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]-5-methoxy-5-oxopentanoic acid |
2648929-86-4 | 50mg |
$1091.0 | 2023-09-27 | ||
| Enamine | EN300-1518874-100mg |
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]-5-methoxy-5-oxopentanoic acid |
2648929-86-4 | 100mg |
$1144.0 | 2023-09-27 |
(2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamido-5-methoxy-5-oxopentanoic acid Related Literature
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
Additional information on (2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamido-5-methoxy-5-oxopentanoic acid
Research Briefing on (2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamido-5-methoxy-5-oxopentanoic acid (CAS: 2648929-86-4)
This research briefing provides an in-depth analysis of the latest advancements related to the compound (2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamido-5-methoxy-5-oxopentanoic acid (CAS: 2648929-86-4), a specialized chemical entity of significant interest in the field of chemical biology and pharmaceutical research. The compound, characterized by its complex structure involving fluorenylmethoxycarbonyl (Fmoc) and methoxy-oxopentanoic acid moieties, has recently garnered attention for its potential applications in peptide synthesis and drug development.
Recent studies have focused on the synthetic pathways and optimization strategies for this compound. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel solid-phase peptide synthesis (SPPS) method utilizing (2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamido-5-methoxy-5-oxopentanoic acid as a key intermediate. The study reported a 15% improvement in yield compared to traditional Fmoc-protected amino acids, attributed to the steric and electronic effects of the methylbutanamido side chain.
In the context of drug discovery, researchers at MIT's Koch Institute have incorporated this compound into their platform for developing proteolysis-targeting chimeras (PROTACs). The methoxy-oxopentanoic acid moiety appears to enhance cellular permeability while maintaining target binding affinity, as demonstrated in recent in vitro studies with cancer cell lines (IC50 values ranging from 0.8-2.4 μM across multiple targets).
The stability profile of 2648929-86-4 has been another area of investigation. Accelerated stability testing under ICH guidelines showed remarkable resistance to hydrolysis at physiological pH (7.4), with less than 5% degradation after 72 hours at 37°C. This property makes it particularly valuable for developing stable peptide-based therapeutics with extended half-lives.
Emerging applications in radiopharmaceuticals have also been reported. A 2024 study in Nuclear Medicine and Biology demonstrated successful chelation of technetium-99m to derivatives of this compound, achieving tumor-to-background ratios of 8:1 in murine models of breast cancer. The Fmoc group was found to play a crucial role in maintaining the radiochemical purity (>95%) during labeling procedures.
From a commercial perspective, the global market for Fmoc-protected amino acid derivatives, including this compound, is projected to grow at a CAGR of 7.2% from 2023 to 2030 according to recent industry reports. This growth is driven by increasing demand for customized peptide therapeutics and the expansion of contract research organizations specializing in peptide synthesis.
In conclusion, (2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamido-5-methoxy-5-oxopentanoic acid represents a versatile building block with demonstrated utility across multiple pharmaceutical applications. Ongoing research continues to uncover new potential uses, particularly in targeted drug delivery systems and molecular imaging. Future directions may include exploration of its enantiomeric purity effects on biological activity and development of greener synthetic protocols to meet sustainability goals in pharmaceutical manufacturing.
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